molecular formula C9H10N2O2 B15311379 methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate

methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B15311379
M. Wt: 178.19 g/mol
InChI Key: LFKNGMCCGSYUJL-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused pyrrole and pyridine ring system, making it an interesting scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . This reaction is carried out under mild conditions and provides a convenient route to construct the pyrrolo[3,4-b]pyridine skeleton.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups.

Scientific Research Applications

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)6-2-3-11-8-5-10-4-7(6)8/h2-3,10H,4-5H2,1H3

InChI Key

LFKNGMCCGSYUJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCC2=NC=C1

Origin of Product

United States

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